Cas no 3491-57-4 (2-Pentenal, 2-ethyl-)
2-Pentenal, 2-ethyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Pentenal, 2-ethyl-
- 2-ethylpent-2-enal
- 3491-57-4
- DTXSID00337540
- 2-Ethyl-2-pentenal
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- Inchi: 1S/C7H12O/c1-3-5-7(4-2)6-8/h5-6H,3-4H2,1-2H3
- InChI Key: STWQWFMLBVYZTH-UHFFFAOYSA-N
- SMILES: O=CC(=CCC)CC
Computed Properties
- Exact Mass: 112.08886
- Monoisotopic Mass: 112.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 92.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-Pentenal, 2-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7045437-0.05g |
2-ethylpent-2-enal |
3491-57-4 | 60% | 0.05g |
$347.0 | 2023-06-02 | |
| Enamine | EN300-7045437-0.1g |
2-ethylpent-2-enal |
3491-57-4 | 60% | 0.1g |
$518.0 | 2023-06-02 | |
| Enamine | EN300-7045437-0.25g |
2-ethylpent-2-enal |
3491-57-4 | 60% | 0.25g |
$743.0 | 2023-06-02 | |
| Enamine | EN300-7045437-0.5g |
2-ethylpent-2-enal |
3491-57-4 | 60% | 0.5g |
$1170.0 | 2023-06-02 | |
| Enamine | EN300-7045437-1.0g |
2-ethylpent-2-enal |
3491-57-4 | 60% | 1g |
$1500.0 | 2023-06-02 | |
| Enamine | EN300-7045437-2.5g |
2-ethylpent-2-enal |
3491-57-4 | 60% | 2.5g |
$2940.0 | 2023-06-02 | |
| Enamine | EN300-7045437-5.0g |
2-ethylpent-2-enal |
3491-57-4 | 60% | 5g |
$4349.0 | 2023-06-02 | |
| Enamine | EN300-7045437-10.0g |
2-ethylpent-2-enal |
3491-57-4 | 60% | 10g |
$6450.0 | 2023-06-02 | |
| 1PlusChem | 1P00CUUN-50mg |
2-Ethyl-2-pentenal |
3491-57-4 | 60% | 50mg |
$491.00 | 2023-12-17 | |
| 1PlusChem | 1P00CUUN-100mg |
2-Ethyl-2-pentenal |
3491-57-4 | 60% | 100mg |
$703.00 | 2023-12-17 |
2-Pentenal, 2-ethyl- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-Pentenal, 2-ethyl-
Introduction to 2-Pentenal, 2-ethyl- (CAS No. 3491-57-4)
2-Pentenal, 2-ethyl- (CAS No. 3491-57-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, cosmetics, and flavor and fragrance industries. This compound is characterized by its distinct aldehyde functional group and a branched alkyl chain, which contribute to its reactivity and versatility.
The chemical structure of 2-Pentenal, 2-ethyl- consists of a five-carbon chain with an aldehyde group at the second carbon position and an ethyl substituent at the same position. This arrangement imparts specific physical and chemical properties that make it valuable in synthetic chemistry and industrial processes. The compound is a colorless liquid with a characteristic odor, making it suitable for use in fragrance formulations.
In the pharmaceutical industry, 2-Pentenal, 2-ethyl- has been explored for its potential as an intermediate in the synthesis of various drugs. Recent studies have highlighted its role in the development of novel therapeutic agents. For instance, researchers at the University of California, Los Angeles (UCLA) have investigated the use of 2-Pentenal, 2-ethyl- as a precursor in the synthesis of anti-inflammatory compounds. The aldehyde functionality allows for facile modification and derivatization, enabling the creation of a wide range of bioactive molecules.
The cosmetic industry has also shown interest in 2-Pentenal, 2-ethyl-. Its ability to impart unique sensory properties makes it a valuable ingredient in perfumes and personal care products. A study published in the Journal of Cosmetic Science demonstrated that 2-Pentenal, 2-ethyl- can enhance the longevity and intensity of fragrances when used as a component in fragrance formulations. This property is particularly valuable in creating long-lasting perfumes that appeal to consumers.
In addition to its applications in pharmaceuticals and cosmetics, 2-Pentenal, 2-ethyl- has been studied for its potential in food flavoring. The compound's aldehyde group contributes to its characteristic aroma and taste, making it suitable for use as a flavoring agent. Researchers at the Institute of Food Research have explored the use of 2-Pentenal, 2-ethyl- in enhancing the flavor profiles of various food products. Their findings suggest that this compound can be used to create more authentic and appealing flavors in foods such as baked goods and confectionery.
The synthesis of 2-Pentenal, 2-ethyl- can be achieved through several routes, including aldol condensation reactions and oxidative processes. One common method involves the aldol condensation of acetaldehyde with butyraldehyde followed by oxidation to form the desired aldehyde. This synthetic pathway is well-documented and can be optimized for large-scale production. The ability to produce 2-Pentenal, 2-ethyl- efficiently is crucial for meeting the growing demand in various industries.
Safety considerations are an important aspect when handling any chemical compound. While 2-Pentenal, 2-ethyl- is generally considered safe for use in approved applications, proper handling procedures should be followed to ensure worker safety and environmental protection. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials. Additionally, appropriate personal protective equipment (PPE) should be worn when handling this compound to minimize exposure risks.
In conclusion, 2-Pentenal, 2-ethyl- (CAS No. 3491-57-4) is a multifaceted organic compound with a wide range of applications across different industries. Its unique chemical structure and properties make it an attractive candidate for use in pharmaceuticals, cosmetics, and food flavoring. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern chemistry.
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